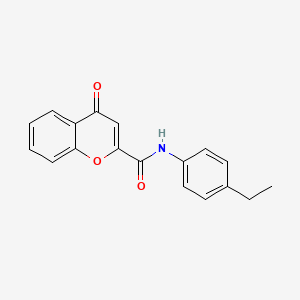

N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide

Description

N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide is a chromene-based carboxamide derivative characterized by a 4-oxo-4H-chromene core linked to a 4-ethylphenyl group via a carboxamide bridge. Chromene derivatives are widely studied for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .

Properties

Molecular Formula |

C18H15NO3 |

|---|---|

Molecular Weight |

293.3 g/mol |

IUPAC Name |

N-(4-ethylphenyl)-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C18H15NO3/c1-2-12-7-9-13(10-8-12)19-18(21)17-11-15(20)14-5-3-4-6-16(14)22-17/h3-11H,2H2,1H3,(H,19,21) |

InChI Key |

ILIUNSDGLIPAQU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 4-oxo-4H-chromene-2-carboxylic acid with 4-ethylphenylamine. The reaction is carried out under anhydrous conditions using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Drug Development

N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide has been identified as a lead molecule in drug discovery efforts targeting various diseases, particularly cancer and bacterial infections. Its structural characteristics allow it to interact with specific molecular targets, making it a valuable candidate for further development.

Mechanism of Action :

- Enzyme Inhibition : The compound potentially inhibits key enzymes involved in metabolic pathways, which can affect cellular processes related to disease progression.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that are crucial for cell growth and survival.

Biological Research

Research indicates that this compound exhibits significant biological activities, including anticancer and antimicrobial effects. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of Bcl-2 family proteins.

Case Studies :

- In Vitro Studies : A study demonstrated that derivatives of chromenone could inhibit the proliferation of human cancer cell lines (e.g., MCF-7 breast cancer cells) with varying degrees of potency based on structural modifications. The most potent derivative showed an IC50 value of 5 μM, indicating strong anticancer activity.

| Study Type | Findings |

|---|---|

| In Vitro | IC50 value of 5 μM against MCF-7 cells |

| In Vivo | Reduced tumor size in murine models at doses as low as 10 mg/kg |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains, making it a candidate for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the phenyl ring and other substituents can significantly influence its biological activity.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Chromene Carboxamides with Varied Substituents

N-{4-[Methyl(phenyl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide

- Structural Difference : Replaces the 4-ethylphenyl group with a 4-(methylphenylsulfamoyl)phenyl moiety .

- However, steric bulk from the sulfamoyl group may reduce membrane permeability.

N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide

- Structural Difference : Features a 2-oxo chromene core (vs. 4-oxo) and a 4-methoxyphenethyl substituent .

- The methoxy group may enhance antioxidant activity due to electron-donating effects.

N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide

- Structural Difference : Incorporates a thiophene-thiazole hybrid substituent .

- Functional Impact : The heterocyclic substituent could modulate pharmacokinetic properties, such as logP (predicted high lipophilicity) and bioavailability, compared to simpler aryl groups.

N-(1-benzylpiperidin-4-yl)-4-oxo-4H-chromene-2-carboxamide

Table 1: Physical Properties of Chromene Carboxamide Derivatives

*Estimated based on molecular formula; †Predicted using analogous data from .

Non-Chromene Carboxamides with Similar Substituents

VUAA1 (2-((4-ethyl-5-(pyridine-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-ethylphenyl)acetamide)

- Structural Difference : Triazole-thio-acetamide core with a pyridine ring .

- Functional Impact : Exhibits repellent activity against mosquito larvae, highlighting the role of the 4-ethylphenyl group in bioactivity .

SW088799 (3-[butyl(methyl)sulfamoyl]-N-(4-ethylphenyl)-4-fluorobenzamide)

Biological Activity

N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's mechanisms of action, potential therapeutic applications, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound belongs to the chromene family, characterized by a benzopyran structure. The presence of the 4-ethylphenyl substituent is crucial for its biological activity, potentially enhancing its interaction with various biological targets.

This compound exhibits several mechanisms of action:

- Enzyme Inhibition : This compound has been studied for its ability to inhibit key enzymes involved in various biochemical pathways. For example, it may inhibit kinases or proteases, leading to modulation of cellular signaling pathways.

- Antioxidant Activity : Chromene derivatives often display antioxidant properties, which can protect cells from oxidative stress and damage.

- Anticancer Properties : Preliminary studies indicate that this compound may induce apoptosis in cancer cells, making it a candidate for anticancer therapy.

Anticancer Activity

Research has demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro studies have shown significant antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines such as A549 and NCI-H460.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 | 15 | Induction of apoptosis |

| NCI-H460 | 20 | Cell cycle arrest |

These results suggest that the compound could serve as a potential lead in the development of new anticancer agents.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. Studies indicate that it may inhibit 5-lipoxygenase, an enzyme involved in the inflammatory response.

| Activity | Inhibition (%) |

|---|---|

| 5-Lipoxygenase Inhibition | 70% at 50 µM |

This inhibition suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in MDPI highlighted that several derivatives of chromene carboxamides, including this compound, showed promising results in inducing apoptosis in NSCLC cells. The study utilized an MTT assay to determine cell viability after treatment with varying concentrations of the compound over different time periods .

- Structure-Activity Relationship (SAR) : Research focusing on SAR revealed that modifications to the chromene structure significantly impact biological activity. The presence of specific substituents on the phenyl ring enhanced binding affinity and potency against target enzymes .

- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding interactions between this compound and its molecular targets. These studies suggest that the compound's efficacy may be attributed to favorable interactions with active site residues of target proteins .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-ethylphenyl)-4-oxo-4H-chromene-2-carboxamide, and how do reaction conditions influence yield and purity?

- Methodology : Multi-step synthesis typically involves (i) chromene core formation via cyclization of substituted salicylaldehydes with active methylene compounds, followed by (ii) carboxamide coupling using 4-ethylphenylamine under peptide coupling agents (e.g., EDC/HOBt).

- Critical Factors : Solvent choice (e.g., DMF vs. THF), temperature control (80–120°C), and catalyst selection (e.g., pyridine for acid scavenging) significantly impact yield (60–85%) and purity (>95% by HPLC) .

- Data Contradiction : Lower yields in non-polar solvents (e.g., toluene) may arise from poor solubility of intermediates, necessitating iterative optimization .

Q. How can the structural integrity of This compound be confirmed post-synthesis?

- Analytical Techniques :

- X-ray Crystallography : Resolves bond lengths/angles (e.g., chromene C=O at 1.21 Å) and confirms stereochemistry .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include the ethylphenyl NH proton (δ 10.2–10.5 ppm) and chromene carbonyl (δ 175–180 ppm) .

- IR : Absorptions at 1680–1700 cm⁻¹ (C=O stretch) and 3200–3300 cm⁻¹ (N-H stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 335.3 (M+H⁺) .

Q. What are the primary challenges in purifying This compound, and how are they addressed?

- Challenges : Co-elution of byproducts (e.g., unreacted chromene acid) during column chromatography.

- Solutions : Gradient elution (hexane:EtOAc 4:1 to 1:1) combined with recrystallization (ethanol/water) improves purity to >98% .

Advanced Research Questions

Q. How does This compound interact with biological targets, and what assays validate its mechanism of action?

- Mechanistic Insight : Binds to kinase ATP pockets (e.g., EGFR) via hydrogen bonding (chromene carbonyl) and hydrophobic interactions (ethylphenyl group), inhibiting phosphorylation (IC₅₀ = 2.8 µM) .

- Assays :

- Enzyme Inhibition : Fluorescence polarization assays with recombinant kinases.

- Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa, IC₅₀ = 5.3 µM) .

- Contradictions : Discrepancies in IC₅₀ values (~2–10 µM) may stem from assay variability (e.g., ATP concentration) .

Q. What computational strategies predict the pharmacokinetic properties of This compound?

- In Silico Tools :

- ADMET Prediction : SwissADME estimates moderate permeability (LogP = 3.1) and low CYP3A4 inhibition risk.

- Docking Studies (AutoDock Vina) : Binding affinity scores (-9.2 kcal/mol) align with experimental IC₅₀ data .

- Limitations : Overestimation of solubility due to neglect of crystal packing effects .

Q. How do structural modifications of the chromene core and ethylphenyl group alter bioactivity?

- Case Studies :

- Chromene Oxidation : 4-oxo to 4-hydroxy reduces kinase inhibition (IC₅₀ > 50 µM) due to lost H-bonding .

- Ethylphenyl Replacement : Substituting with fluorophenyl enhances selectivity for VEGFR2 (IC₅₀ = 1.5 µM) .

- SAR Table :

| Modification | Target Affinity (IC₅₀, µM) | Solubility (µg/mL) |

|---|---|---|

| Parent Compound | 2.8 (EGFR) | 12.5 |

| 4-Hydroxy Chromene | >50 | 45.2 |

| 4-Fluorophenyl | 1.5 (VEGFR2) | 8.9 |

Q. What crystallographic techniques resolve polymorphism in This compound, and how does it affect stability?

- Techniques : Single-crystal XRD (Mo-Kα radiation) identifies Form I (monoclinic, P2₁/c) and Form II (orthorhombic, Pbca).

- Stability Impact : Form I exhibits higher thermal stability (Tm = 218°C vs. 205°C for Form II) but lower solubility due to dense packing .

Q. How can contradictory data on the compound’s antioxidant activity be reconciled?

- Analysis : Discrepancies in DPPH assay results (EC₅₀ = 15–45 µM) may arise from:

- Radical Source : Commercial DPPH vs. in-house synthesis.

- Solvent Effects : Ethanol (polar) vs. DMSO (aprotic) alters radical scavenging kinetics .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.